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Compound of Interest

Compound Name: 1-Allyl-1H-indole-3-carbaldehyde

Cat. No.: B040254 Get Quote

A Spectroscopic Showdown: 1-allyl vs. 1-methyl-
1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, a detailed understanding of

molecular structure is paramount. This guide provides a comprehensive spectroscopic

comparison of two closely related indole derivatives: 1-allyl-1H-indole-3-carbaldehyde and 1-

methyl-1H-indole-3-carbaldehyde. By examining their nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, we can elucidate the key structural differences

imparted by the N-allyl versus the N-methyl substituent.

This comparison will delve into the characteristic spectral signatures of each molecule, offering

a valuable reference for their identification and characterization in complex chemical

environments. The subtle yet significant variations in their spectroscopic profiles highlight the

influence of the N-substituent on the electronic environment of the indole core.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry for 1-allyl-1H-indole-3-carbaldehyde and 1-methyl-1H-indole-3-

carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Assignment

1-allyl-1H-indole-3-

carbaldehyde Chemical Shift

(δ) ppm

1-methyl-1H-indole-3-

carbaldehyde Chemical Shift

(δ) ppm

CHO 10.02 (s, 1H) 10.01 (s, 1H)

H-2 7.74 (s, 1H) 7.69 (s, 1H)

H-4 8.32 (d, J = 6.3 Hz, 1H) 8.35 (d, J = 6.6 Hz, 1H)

H-5, H-6, H-7 7.32-7.39 (m, 3H) 7.33-7.50 (m, 3H)

N-CH₂ 4.80 (d, J = 5.6 Hz, 2H) -

CH=CH₂ 5.99-6.07 (m, 1H) -

CH=CH₂ 5.17-5.36 (m, 2H) -

N-CH₃ - 3.90 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Assignment

1-allyl-1H-indole-3-

carbaldehyde Chemical Shift

(δ) ppm

1-methyl-1H-indole-3-

carbaldehyde Chemical Shift

(δ) ppm

C=O 184.58 184.43

C-2 138.28 137.90

C-3 119.07 118.09

C-3a 137.32 -

C-4 125.46 125.29

C-5 124.06 124.04

C-6 123.01 122.94

C-7 122.16 122.04

C-7a - -

C-8 (Indole Core) 110.28 109.87

N-CH₂ 49.54 -

CH=CH₂ 131.75 -

CH=CH₂ 118.42 -

N-CH₃ - 33.69

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Mass Spectrometry

(ESI-MS) [M+H]⁺

1-allyl-1H-indole-3-

carbaldehyde
C₁₂H₁₁NO 185.22 g/mol 186

1-methyl-1H-indole-3-

carbaldehyde
C₁₀H₉NO 159.18 g/mol 160
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Table 4: Infrared (IR) Spectroscopic Data

Functional Group

1-allyl-1H-indole-3-

carbaldehyde (Predicted)

Wavenumber (cm⁻¹) **

1-methyl-1H-indole-3-
carbaldehyde
Wavenumber (cm⁻¹) **

C=O (Aldehyde) ~1650-1680 ~1660

C=C (Aromatic) ~1450-1600 ~1470, 1530

C-H (Aromatic) ~3000-3100 ~3000-3100

C-H (Aliphatic) ~2850-2960 ~2850-2950

C=C (Allyl) ~1640 -

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer operating at a frequency of

400 MHz for ¹H and 101 MHz for ¹³C, respectively.[1]

Sample Preparation: Approximately 5-10 mg of the analyte (1-allyl-1H-indole-3-
carbaldehyde or 1-methyl-1H-indole-3-carbaldehyde) was dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition: The spectra were recorded at room temperature. For ¹H NMR, a standard

pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise

ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to

obtain the frequency domain spectrum. The spectra were then phased and baseline

corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26

ppm for ¹H and δ = 77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: A background spectrum of the clean ATR crystal was recorded.

Subsequently, the sample spectrum was acquired by pressing the sample firmly against the

crystal. The spectra were typically recorded over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectra were acquired using an Electrospray Ionization (ESI) source coupled to a mass

analyzer.

Sample Preparation: A dilute solution of the analyte was prepared in a suitable solvent,

typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

Data Acquisition: The sample solution was introduced into the ESI source via direct infusion

or through a liquid chromatography system. The analysis was performed in positive ion mode

to observe the protonated molecule [M+H]⁺.

Data Processing: The resulting mass spectrum was analyzed to determine the mass-to-

charge ratio (m/z) of the parent ion.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the two

indole derivatives.
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Caption: General workflow for the spectroscopic comparison of indole derivatives.

Conclusion
The spectroscopic data presented provides a clear and objective comparison between 1-allyl-
1H-indole-3-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde. The key differentiating

features are observed in the NMR spectra, with the appearance of characteristic signals for the

allyl group in the former and a singlet for the methyl group in the latter. The mass spectra

confirm the respective molecular weights, and the IR spectra show the characteristic carbonyl

stretch for the aldehyde functional group in both molecules. This guide serves as a valuable

resource for the unambiguous identification and characterization of these important indole

derivatives in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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